molecular formula C7H5BrCl2S B14026372 (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane

Cat. No.: B14026372
M. Wt: 271.99 g/mol
InChI Key: HPDBILWQRZEXDY-UHFFFAOYSA-N
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Description

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrCl2S It is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane typically involves the reaction of 5-bromo-2,4-dichlorophenol with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(5-Bromo-2,4-dichlorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-5-chlorophenyl)(methyl)sulfane
  • (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane

Comparison

Compared to similar compounds, (5-Bromo-2,4-dichlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms in specific positions enhances its potential for diverse chemical transformations and applications.

Properties

Molecular Formula

C7H5BrCl2S

Molecular Weight

271.99 g/mol

IUPAC Name

1-bromo-2,4-dichloro-5-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrCl2S/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3

InChI Key

HPDBILWQRZEXDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1Cl)Cl)Br

Origin of Product

United States

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